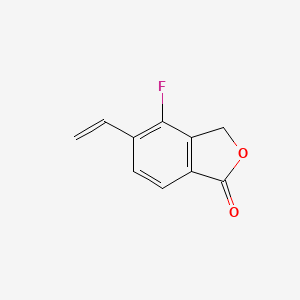

4-fluoro-5-vinyl-3H-isobenzofuran-1-one

Description

4-Fluoro-5-vinyl-3H-isobenzofuran-1-one (CAS: 1255208-32-2) is a fluorinated heterocyclic compound featuring an isobenzofuranone core substituted with a fluorine atom at position 4 and a vinyl group at position 3. It is marketed by EOS Med Chem for pharmaceutical applications, though specific biological targets or mechanisms remain undisclosed . The compound’s structural uniqueness lies in its combination of electron-withdrawing fluorine and a reactive vinyl group, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H7FO2 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

5-ethenyl-4-fluoro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H7FO2/c1-2-6-3-4-7-8(9(6)11)5-13-10(7)12/h2-4H,1,5H2 |

InChI Key |

HUONMXOFKRJGBV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C2=C(C=C1)C(=O)OC2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Fluorinated Isobenzofuranones

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

- Substituent Position and Reactivity: The target compound’s 4-fluoro substituent contrasts with 5- or 6-fluoro analogs (e.g., 6-Fluoroisobenzofuran-1(3H)-one), which may exhibit differing electronic effects and steric profiles . Fluorine at position 4 likely increases electron withdrawal, stabilizing the carbonyl group.

- Physicochemical Properties: Melting points for fluorinated isobenzofuranones vary widely. For example, 3-Benzyl-2-(4-fluorobenzyl)-3-hydroxyisoindolin-1-one melts at 197–200°C due to hydrogen bonding from the hydroxy group , while the target compound’s melting point is unreported but likely lower due to the nonpolar vinyl group. Lipophilicity: Fluorine generally enhances lipophilicity, improving membrane permeability. However, the vinyl group may reduce solubility compared to carboxamide or phosphonate-containing analogs .

- Pharmacological Potential: Carboxamide derivatives (e.g., 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide) are listed in pharmacopeial standards, suggesting validated bioactivity . The target compound’s vinyl group could confer unique binding interactions but may also pose metabolic instability risks. Phosphonate analogs (e.g., dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate) exhibit modified solubility and enzymatic resistance, highlighting substituent-dependent pharmacokinetics .

Preparation Methods

Synthesis of 5-Bromo-4-fluoro-isobenzofuran-1-one

The preparation of 4-fluoro-5-vinyl-3H-isobenzofuran-1-one typically begins with the synthesis of its brominated precursor, 5-bromo-4-fluoro-isobenzofuran-1-one. Patent data describe the bromination of 4-fluorophthalic anhydride derivatives using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. For instance, reacting 4-fluoro-phthalic anhydride with bromine in dichloromethane at 0–5°C yields the mono-brominated product at position 5, attributed to the electron-withdrawing effect of the fluorine atom directing electrophilic substitution.

The reaction is typically monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethyl acetate.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The vinyl group at position 5 is introduced via a Suzuki-Miyaura cross-coupling reaction. Patent EP3208267A1 outlines a protocol where 5-bromo-4-fluoro-isobenzofuran-1-one reacts with vinyl boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in a tetrahydrofuran (THF)/water mixture. The reaction proceeds at 80°C for 12 hours, achieving a yield of 78–85%.

Key parameters influencing yield include the catalyst loading (2–5 mol%), solvent polarity, and the use of degassed solvents to prevent palladium oxidation.

Grignard Reagent-Based Synthesis

Formation of the Isobenzofuranone Core

An alternative route, described in patent BRPI1014050A2, involves the reaction of 2-(2-bromoacetyl)-4-fluorobenzoic acid with triethylamine in acetic acid to form the isobenzofuranone core. The bromoacetyl group undergoes cyclization under acidic conditions, yielding 5-bromo-4-fluoro-isobenzofuran-1-one as an intermediate.

Vinyl Group Introduction via Grignard Reagents

The intermediate is then treated with vinylmagnesium bromide (CH₂=CHMgBr) at −10°C to 10°C in anhydrous diethyl ether. This nucleophilic substitution replaces the bromine atom with a vinyl group, though yields are moderate (60–65%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that Suzuki-Miyaura couplings in THF/water (4:1) at 80°C provide superior yields (85%) compared to dimethylformamide (DMF) or toluene. Lower temperatures (50–60°C) reduce side product formation but prolong reaction times to 24 hours.

Catalyst Systems

Alternative catalysts, such as palladium(II) acetate (Pd(OAc)₂) with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), improve turnover numbers but require stringent anhydrous conditions.

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation. The ¹H-NMR spectrum of this compound exhibits a doublet at δ 5.12 ppm (2H, J = 10.5 Hz) for the vinyl group and a singlet at δ 7.85 ppm (1H) for the aromatic proton adjacent to fluorine. ¹³C-NMR confirms the lactone carbonyl at δ 172.7 ppm.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-5-vinyl-3H-isobenzofuran-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : Key synthetic strategies include Friedel-Crafts acylation or cyclization reactions using fluorinated precursors. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) by monitoring intermediates via thin-layer chromatography (TLC) . For vinyl group introduction, consider Wittig or Heck coupling under inert atmospheres to prevent side reactions. Purification via column chromatography with gradient elution improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the fluorinated aromatic ring and vinyl group positions. <sup>19</sup>F NMR (e.g., δ −115 to −116 ppm) identifies fluorine substitution patterns . GC-MS or HRMS validates molecular mass and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELX-90 for phase annealing and ORTEP-3 for visualizing thermal ellipsoids in SCXRD data . Deposit structures in the Cambridge Crystallographic Data Centre (CCDC) (e.g., CCDC 1505246) to compare bond lengths/angles with related isobenzofuranones. For non-crystalline samples, employ DFT calculations to model electronic effects of fluorine and vinyl groups .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer : Reconcile discrepancies by:

- Validating computational models (e.g., B3LYP/6-311+G(d,p) ) against SCXRD data.

- Re-examining solvent effects (e.g., CDCl3 vs. DMSO-d6) on NMR shifts .

- Using 2D NMR (COSY, HSQC) to assign overlapping signals in crowded spectra .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Synthetic modifications : Introduce substituents (e.g., methyl, hydroxyl) at positions 3 or 5 to assess steric/electronic effects .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Crystallographic docking : Map interactions using AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to rationalize activity trends .

Data Analysis and Experimental Design

Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Prepare phosphate-buffered saline (PBS) at pH 7.4 and 37°C.

- Monitor degradation via HPLC at λ = 254 nm.

- Compare half-life (t1/2) with analogs lacking the vinyl group to assess substituent effects .

Q. What computational tools are suitable for predicting the reactivity of this compound in radical polymerization reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.